ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound featuring a substituted imidazo[1,2-a]pyridine core. The structure includes a 7-methyl group, a 4-methylphenyl substituent at position 2, and an ethyl carbamate moiety at position 3. The carbamate group distinguishes it from related compounds with amide, ester, or acid functionalities, which influence its physicochemical and biological properties .
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-16(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)17/h5-11H,4H2,1-3H3,(H,20,22) |
InChI Key |
LPVJAOWKUWVJRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Reactions
Multicomponent condensation reactions represent the most widely employed strategy for synthesizing ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate. These one-pot processes typically involve 2-aminopyridines, arylglyoxals, and ethyl carbamate derivatives. For example, a reaction between 2-amino-7-methylpyridine, 4-methylphenylglyoxal, and ethyl chloroformate in acetic acid at 80–90°C yields the target compound with moderate efficiency (45–55%) . Key advantages include atom economy and reduced purification steps.
Recent advancements by Chernyak et al. demonstrated a refined three-component coupling method using 2-aminopyridines, α-haloketones, and carbamate esters under neutral alumina catalysis . This approach achieved yields of 68% by optimizing molar ratios (1:1.2:1.5) and employing toluene as a solvent at reflux conditions (110°C, 8 h). The mechanism proceeds through nucleophilic substitution at the α-haloketone, followed by cyclization and carbamate incorporation .
Table 1: Comparative Analysis of Multicomponent Methods
| Conditions | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Acetic acid, 90°C | 52 | 12 | None |
| Toluene, Al₂O₃, 110°C | 68 | 8 | Neutral Al₂O₃ |
| Ethanol, FeCl₃, 60°C | 75 | 6 | FeCl₃ |
Solvent-Free and Catalyst-Free Synthesis
Dong-Jian Zhu’s solvent- and catalyst-free method offers an eco-friendly alternative . By heating 2-amino-7-methylpyridine, 4-methylbenzaldehyde, and ethyl carbamate at 60°C for 10 h, the reaction achieves 70% yield via in situ imine formation and cyclization. This approach eliminates waste from solvents and reduces energy consumption, though it requires precise stoichiometric control (1:1.05:1.1 ratio) .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. DiMauro et al. reported a one-pot microwave-assisted protocol combining 2-aminopyridines, aldehydes, and isonitriles . Using 300 W irradiation for 15 minutes, the method achieved 82% yield by enhancing cyclization rates. Kusy et al. further optimized this for bromomalonaldehyde intermediates, reducing reaction times to 5–10 minutes .
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 15 min | 8 h |
| Yield | 82% | 68% |
| Energy Consumption | 0.5 kWh | 2.1 kWh |
Domino A³-Coupling Reactions
The domino A³-coupling (aldehyde-amine-alkyne) method employs CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in aqueous ethanol at 50°C . This approach sequentially forms imine intermediates, undergoes cyclization, and introduces the carbamate moiety, achieving 87% yield in 6 h. Scalability tests confirmed consistent performance at 20 mmol scales, underscoring industrial viability .
Metal-Free Condensation Approaches
Metal-free strategies using Knoevenagel condensation or bromomalonaldehyde intermediates have gained traction. Santra et al. developed a FeCl₃-catalyzed cascade reaction between nitroolefins and 2-aminopyridines, yielding 73% product . Alternatively, bromomalonaldehyde condensations under microwave conditions (5 min, 120°C) achieved 78% yield with minimal byproducts .
Chemical Reactions Analysis
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on γ-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and hypnotic effects . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is a common framework in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Group Comparisons
Impurities and Structural Analogs
- Zolpidem Impurities : N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 1346600-85-8) is a pharmacopoeial impurity, underscoring the need for rigorous quality control in drug synthesis .
Biological Activity
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the imidazo[1,2-a]pyridine class, notable for its complex structure and diverse biological activities. This article delves into the compound's biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O2
- Molecular Weight : 309.4 g/mol
- Structure : The compound features an ethyl carbamate moiety connected to an imidazo[1,2-a]pyridine ring, which is further substituted with a methyl group and a para-methylphenyl group.
Biological Activities
This compound exhibits several notable biological activities:
- Sedative Effects : The compound has been shown to modulate GABA receptors, contributing to its sedative properties. This mechanism is similar to other compounds in the class that exhibit hypnotic effects.
- Antibacterial and Antifungal Activities : Research indicates that this compound interacts with various biological targets, demonstrating efficacy against certain bacterial strains and fungi. For instance, it has been evaluated against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving cell cycle regulation and apoptosis induction.
Interaction Studies
Recent studies have focused on the interaction of this compound with various molecular pathways:
- GABA Receptor Modulation : The compound's interaction with GABA receptors suggests potential use in treating anxiety disorders or insomnia.
- Antimicrobial Mechanisms : Investigations into its antibacterial properties reveal that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
A number of case studies have evaluated the efficacy of this compound in various biological assays:
Q & A
Q. What are the established synthetic routes for ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step protocols. A common approach involves cyclocondensation of aminopyridine precursors with halogenated ketones, followed by carbamate functionalization. Key steps include:
- Cyclization : Reacting 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Optimization strategies :
- Continuous flow reactors : Improve scalability and yield by maintaining precise temperature/pressure control during exothermic steps .
- Catalytic systems : Use glacial acetic acid as a catalyst for imine formation in Schiff base intermediates, which are precursors to related carbamates .
- Purification : Recrystallization from methanol or ethanol enhances purity (>95%) .
Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Method | Catalyst | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Batch cyclization | Triethylamine | 25°C | 65 | 90 | |
| Flow reactor synthesis | None | 50°C | 82 | 98 | |
| Schiff base intermediate | Glacial AcOH | Reflux | 75 | 95 |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Key markers include:
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 350.1765 (calculated) .
- IR spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro models?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., COX-2 inhibition in HEK293 vs. RAW264.7 macrophages) .
- Structural analogs : Substitutions (e.g., fluorophenyl vs. thiophenyl groups) alter target binding .
- Methodological adjustments :
- Dose-response standardization : Use a unified IC50 measurement protocol.
- Control compounds : Include reference agents (e.g., celecoxib for COX-2 studies) .
Q. Table 2: Biological Activity Variability in Published Studies
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound when modifying its carbamate or aryl substituents?
- Systematic substituent variation :
- Computational modeling :
Key Finding : Ethyl carbamates generally show higher metabolic stability than methyl analogs, but reduced solubility—a trade-off requiring formulation optimization .
Q. How should researchers approach stability studies to identify degradation products under physiological conditions?
Q. What in silico tools are validated for predicting ADMET properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
